Yemuoside YM(9)
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Overview
Description
Yemuoside YM(9) is a nortriterpenoid saponin isolated from the plant Stauntonia chinensis. This compound belongs to a family of triterpenoid saponins known for their diverse biological activities. Yemuoside YM(9) has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-diabetic treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Yemuoside YM(9) involves the extraction of triterpenoid saponins from Stauntonia chinensis. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography.
Industrial Production Methods: Industrial production of Yemuoside YM(9) follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques ensures the efficient isolation of the compound .
Chemical Reactions Analysis
Types of Reactions: Yemuoside YM(9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Yemuoside YM(9).
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Yemuoside YM(9), each with distinct biological activities .
Scientific Research Applications
Chemistry: The compound serves as a model for studying the chemical behavior of triterpenoid saponins.
Biology: Yemuoside YM(9) exhibits significant anti-inflammatory and anti-diabetic properties, making it a valuable compound for biological research.
Medicine: The compound’s therapeutic potential is being explored for the treatment of inflammatory diseases and type 2 diabetes.
Industry: Yemuoside YM(9) is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Yemuoside YM(9) exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anti-diabetic Action: Yemuoside YM(9) enhances glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) and the insulin receptor (IR)/insulin receptor substrate-1 (IRS-1)/phosphoinositide 3-kinase (PI3K)/Akt pathways
Comparison with Similar Compounds
- Yemuoside YM(7)
- Yemuoside YM(11)
- Yemuoside YM(13)
- Yemuoside YM(14)
Yemuoside YM(9) stands out due to its unique combination of anti-inflammatory and anti-diabetic properties, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H102O30/c1-24-11-16-64(59(82)94-56-47(79)43(75)40(72)32(89-56)23-84-53-48(80)44(76)50(31(21-66)88-53)91-54-45(77)41(73)36(68)25(2)85-54)18-17-62(7)27(28(64)19-24)9-10-34-61(6)14-13-35(60(4,5)33(61)12-15-63(34,62)8)90-58-52(38(70)29(67)22-83-58)93-57-49(81)51(37(69)26(3)86-57)92-55-46(78)42(74)39(71)30(20-65)87-55/h9,25-26,28-58,65-81H,1,10-23H2,2-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNYXFCBCCJLPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)O)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H102O30 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128553-98-0 |
Source
|
Record name | Yemuoside YM(9) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128553980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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